BRD4097 Exhibits >800-Fold Lower Potency for HDAC1 Compared to CI-994
BRD4097 demonstrates negligible inhibition of HDAC1, with an IC50 of approximately 33 μM [1], whereas the parent compound CI-994 is a potent HDAC1 inhibitor with an IC50 of 0.041 ± 0.012 μM [2]. This represents an >800-fold difference in potency.
| Evidence Dimension | HDAC1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 33 μM (approx.) |
| Comparator Or Baseline | CI-994: 0.041 ± 0.012 μM |
| Quantified Difference | >800-fold lower potency |
| Conditions | In vitro enzymatic assays using recombinant human HDAC1; BRD4097 data from BindingDB (IC50: 33,300 nM) [1]; CI-994 data from a 12-point dose curve with 3-fold serial dilution starting from 33.33 μM [2]. |
Why This Matters
This confirms BRD4097's utility as a negative control for HDAC1-dependent studies, ensuring that any observed effects in parallel treatments are not due to HDAC1 inhibition.
- [1] BindingDB. (2022). BRD4097 (BDBM178098) IC50 for HDAC1. Retrieved from BindingDB. View Source
- [2] NIHMS634446. (2016). Table 1: HDAC Isoform Inhibition IC50 (μM). View Source
